2-(Ethoxycarbonyl)thiophen-3-ylboronic acid
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Overview
Description
2-(Ethoxycarbonyl)thiophen-3-ylboronic acid is an organoboron compound with the molecular formula C7H9BO4S and a molecular weight of 200.02 g/mol . This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with an ethoxycarbonyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)thiophen-3-ylboronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 2-(ethoxycarbonyl)thiophene using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxycarbonyl)thiophen-3-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The thiophene ring can undergo electrophilic substitution reactions due to the electron-rich nature of the ring.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3).
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.
Major Products
Suzuki-Miyaura Cross-Coupling: The major products are biaryl or styrene derivatives, depending on the nature of the halide used.
Oxidation: The major products are boronic esters or borates.
Scientific Research Applications
2-(Ethoxycarbonyl)thiophen-3-ylboronic acid has a wide range of applications in scientific research:
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(Ethoxycarbonyl)thiophen-3-ylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura cross-coupling.
2-Thiophenylboronic Acid: Similar structure but lacks the ethoxycarbonyl group.
4-(Ethoxycarbonyl)phenylboronic Acid: Similar functional groups but attached to a benzene ring instead of a thiophene ring.
Uniqueness
2-(Ethoxycarbonyl)thiophen-3-ylboronic acid is unique due to the presence of both the thiophene ring and the ethoxycarbonyl group, which can influence its reactivity and selectivity in chemical reactions. The thiophene ring provides electron-rich properties, making it suitable for electrophilic substitution reactions, while the ethoxycarbonyl group can participate in various functionalization reactions .
Properties
IUPAC Name |
(2-ethoxycarbonylthiophen-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO4S/c1-2-12-7(9)6-5(8(10)11)3-4-13-6/h3-4,10-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKJXPIJBJJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)C(=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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